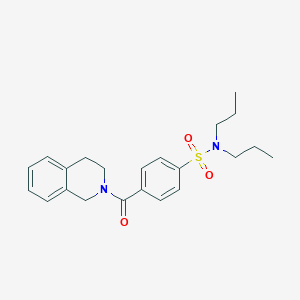

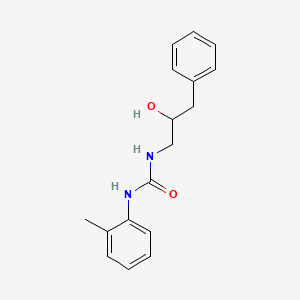

1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea, also known as HPPOTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPPOTU belongs to the class of compounds known as ureas, which have been studied extensively for their biological activities.

Aplicaciones Científicas De Investigación

Anti-Cancer Agents

One significant application of N,N'-diarylurea derivatives, which share structural similarities with 1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea, is in the development of anti-cancer agents. A study by Denoyelle et al. (2012) explored symmetrical and non-symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, which plays a crucial role in reducing cancer cell proliferation. These compounds, including hydroxy-tolyl moieties, were found to effectively induce phosphorylation of eIF2α and expression of CHOP, which are key in inhibiting translation initiation and may lead to potent, non-toxic, and target-specific anti-cancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Environmental Remediation

In environmental science, urea derivatives have been employed in the degradation of antimicrobials like triclosan and triclocarban. Sirés et al. (2007) conducted a study using electro-Fenton systems to degrade these compounds, demonstrating the potential of urea derivatives in environmental remediation and pollution control (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

Biochemical Research

In biochemical research, the interaction of urea derivatives with biological molecules has been a subject of interest. For example, the study of urease from Campylobacter pylori by Mobley et al. (1988) highlights the role of urea and its derivatives in understanding enzyme mechanisms and their applications in diagnostic and therapeutic strategies (Mobley, Cortesía, Rosenthal, & Jones, 1988).

Material Science

Urea derivatives also find applications in material science, such as in the development of biosensors. Erfkamp, Guenther, and Gerlach (2019) presented a hydrogel-based biosensor for the detection of urea, demonstrating the utility of urea derivatives in creating sensitive and selective sensing devices for industrial and biomedical applications (Erfkamp, Guenther, & Gerlach, 2019).

Propiedades

IUPAC Name |

1-(2-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-7-5-6-10-16(13)19-17(21)18-12-15(20)11-14-8-3-2-4-9-14/h2-10,15,20H,11-12H2,1H3,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWDPSFVOMQCDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-3-phenylpropyl)-3-(o-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)

![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)

![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)

![5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2415996.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)